2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one
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Overview
Description
2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a morpholine ring and a pyridazinone core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both morpholine and pyridazinone moieties in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves the reaction of a morpholine derivative with a suitable pyridazinone precursor. One common method involves the nucleophilic substitution reaction between 2-chloro-3-pyridazinone and 2-(morpholin-4-yl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyridazinone moieties can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the pyridazinone ring, while reduction reactions may produce reduced forms of the morpholine or pyridazinone moieties.
Scientific Research Applications
2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of drugs for treating diseases such as cancer and neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the synthesis of advanced materials, such as polymers and nanomaterials, which have applications in electronics and photonics.
Biological Research: The compound is used as a tool in biological research to study the mechanisms of action of various enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Morpholin-4-yl)ethyl]pyridine-3-carbonitrile: This compound shares the morpholine and pyridine moieties but differs in the presence of a carbonitrile group instead of the pyridazinone ring.
2-Morpholinoethanol: This compound contains a morpholine ring and an ethanol moiety, making it structurally similar but functionally different from 2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one.
Uniqueness
This compound is unique due to the combination of the morpholine and pyridazinone moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-morpholin-4-ylethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-10-2-1-3-11-13(10)5-4-12-6-8-15-9-7-12/h1-3H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYOFFIGBUWSBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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